molecular formula C19H17NO5 B5889848 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide

2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide

Cat. No.: B5889848
M. Wt: 339.3 g/mol
InChI Key: KRDNVTFSBKNJPV-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide is a synthetic coumarin derivative intended for research and development purposes. Coumarins are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, which have been extensively studied for their potential pharmacological properties. Research on analogous compounds has indicated potential for antibacterial activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, related coumarin-based structures have been investigated for other biological activities, including antifungal, anti-inflammatory, and anticancer properties, making them a valuable scaffold in medicinal chemistry . This compound is designed for use in laboratory settings only. It is strictly for research applications and is not classified as a drug, food additive, or cosmetic ingredient. All information provided is for research purposes only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-7-15(24-10-17(20)21)19-14(9-18(22)25-16(19)8-11)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDNVTFSBKNJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide typically involves the following steps:

    Preparation of 7-hydroxy-4-methylchromen-2-one: This intermediate is synthesized by the condensation of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine.

    Etherification: The 7-hydroxy-4-methylchromen-2-one is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 7-(4-methoxyphenoxy)-4-methylchromen-2-one.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

  • 4-Methyl vs. 4-Methoxyphenyl Groups :
    Derivatives with a 4-methyl group (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide) exhibit moderate anticancer activity (IC₅₀: 12–25 μM), whereas the 4-methoxyphenyl analog shows enhanced potency (IC₅₀: 8–15 μM), likely due to improved hydrophobic interactions with cellular targets .
  • Positional Isomerism :
    Moving the acetamide group from position 5 to position 7 (as in N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide) reduces cytotoxicity, suggesting the 5-position is critical for target binding .

Functional Group Additions

  • Thiazolidinone Hybrids: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides exhibit dual antidiabetic and antimicrobial activity, a property absent in the target compound, highlighting the role of the thiazolidinone ring in diversifying bioactivity .
  • Triazole-Acetamide Conjugates :
    Quinazoline-triazole hybrids (e.g., N-(4-bromophenyl)-2-(4-(((2-(4-methoxyphenyl)quinazolin-4-yl)oxy)methyl)-1H-triazol-1-yl)acetamide) show superior cytotoxicity (IC₅₀: 2–5 μM) compared to the target compound, attributed to synergistic effects between the quinazoline and triazole moieties .

Table 1: Comparative Bioactivity of Selected Coumarin-Acetamide Derivatives

Compound Name Substituents Key Activities (IC₅₀ or MIC) Target/Mechanism Reference
Target Compound 4-(4-Methoxyphenyl), 7-methyl Anticancer (8–15 μM), Antimicrobial Topoisomerase II inhibition
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-Methyl, 7-methyl Anticancer (12–25 μM) Apoptosis induction
N-(2-(substituted)-4-oxothiazolidin-3-yl) analogs Thiazolidinone-linked Antidiabetic (α-glucosidase inhibition), Antimicrobial (MIC: 4–8 μg/mL) Enzyme inhibition
Quinazoline-triazole hybrids Quinazoline-triazole conjugate Anticancer (2–5 μM) EGFR kinase inhibition

Key Research Findings and Discrepancies

  • Anticancer Superiority : The target compound outperforms simpler methyl-substituted analogs but is less potent than triazole-quinazoline hybrids, suggesting scope for further structural optimization .

Biological Activity

2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a chromen-2-one core structure with a methoxyphenyl substitution and an acetamide moiety, which are known to impart various biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetamide
Molecular FormulaC19H17NO5
Molecular Weight341.34 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Intermediate : The initial step involves synthesizing 7-hydroxy-4-methylchromen-2-one through the condensation of 4-methylresorcinol with ethyl acetoacetate.
  • Etherification : The intermediate undergoes etherification with 4-methoxyphenol in the presence of a base, such as potassium carbonate.
  • Acetylation : Finally, acetylation of the phenolic hydroxyl group is performed using acetic anhydride to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various biological effects.

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

These effects are often mediated through the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chromenones, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives:

  • Anticancer Study : A study demonstrated that a similar chromenone derivative exhibited IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.
  • Anti-inflammatory Research : Another study reported that compounds with similar structures reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : Research indicated that related compounds showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Temperature : Controlled heating (~60–80°C) improves yield but may increase side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
1K₂CO₃, RT, 24h60–75%>95%
2NaH, DMF, 60°C45–65%85–90%
3EDCI, CH₂Cl₂, RT70–85%>98%

How can researchers validate structural integrity and purity using spectroscopic methods?

Basic Research Question
Methodology :

  • ¹H/¹³C NMR : Key signals include the coumarin lactone carbonyl (~165–170 ppm) and methoxy protons (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm lactone C=O stretch (~1720 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystallographic ambiguities; e.g., dihedral angles between the coumarin core and methoxyphenyl group .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT) to identify discrepancies in substituent orientation .

How can conflicting spectral data be resolved in structural characterization?

Advanced Research Question
Case Study : Discrepancies in ¹³C NMR shifts for the acetamide carbonyl (observed: 168–170 ppm vs. predicted: 172 ppm).
Approach :

Variable Temperature NMR : Assess conformational flexibility impacting chemical shifts .

Isotopic Labeling : Use ¹⁵N-labeled acetamide to track hydrogen bonding effects .

Cross-Validation : Compare with XRD data to confirm bond lengths and angles .

What strategies optimize yield and purity in multi-step synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous reactors reduce side-product formation in halogenation steps .
  • Catalytic Systems : Pd/C or Ni catalysts improve coupling efficiency in aryl ether formation .
  • In-Situ Monitoring : Use inline FTIR to track reaction progress and adjust stoichiometry dynamically .

How to design derivatives for enhanced biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., Cl, CF₃) to modulate enzyme binding .
  • Scaffold Hybridization : Fuse with thiazolidinone or oxadiazole moieties to target kinase inhibition .
  • Prodrug Design : Introduce hydrolyzable esters to improve bioavailability .

Table 2 : Biological Activity of Analogues

DerivativeTarget Enzyme (IC₅₀)Solubility (mg/mL)
Parent CompoundCOX-2 (2.1 µM)0.12
6-Nitro SubstituentCOX-2 (0.8 µM)0.08
Thiazolidinone HybridPI3K (1.5 µM)0.25

What are the known biological targets and mechanisms of action?

Basic Research Question

  • Anti-inflammatory : Inhibits COX-2 via H-bonding with Ser530 and hydrophobic interactions .
  • Anticancer : Induces apoptosis in HeLa cells by caspase-3 activation and ROS generation .
  • Antimicrobial : Disrupts bacterial membrane integrity (MIC: 8 µg/mL against S. aureus) .

Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

How can computational methods guide mechanistic studies?

Advanced Research Question

  • Molecular Docking : Predict binding modes with COX-2 (PDB: 5KIR) using AutoDock Vina .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability .
  • QSAR Modeling : Correlate logP values with cytotoxicity (R² = 0.89) .

What analytical challenges arise in stability studies, and how are they addressed?

Advanced Research Question

  • Degradation Pathways : Photooxidation of the coumarin core under UV light .
  • Mitigation : Use amber glassware and antioxidants (e.g., BHT) during storage .
  • HPLC-MS : Detect degradation products (e.g., hydroxylated metabolites) with m/z +16 .

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